(2-Fluoro-6-methoxy-4-methylphenyl)methanol
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Overview
Description
(2-Fluoro-6-methoxy-4-methylphenyl)methanol is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxy-4-methylphenyl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-6-methoxy-4-methylbenzaldehyde with a reducing agent such as sodium borohydride in an organic solvent like ethanol . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-fluoro-6-methoxy-4-methylbenzaldehyde and 2-fluoro-6-methoxy-4-methylbenzoic acid.
Reduction: The major product is 2-fluoro-6-methoxy-4-methylbenzyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 2-methoxy-6-methyl-4-methylphenylmethanol.
Scientific Research Applications
(2-Fluoro-6-methoxy-4-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-6-methylphenyl)methanol: Lacks the fluorine atom, resulting in different reactivity and binding properties.
(2-Fluoro-4-methylphenyl)methanol: Lacks the methoxy group, affecting its solubility and reactivity.
(2-Fluoro-6-methoxyphenyl)methanol: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
(2-Fluoro-6-methoxy-4-methylphenyl)methanol is unique due to the combination of fluorine, methoxy, and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2-fluoro-6-methoxy-4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVAHMZOILSUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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